molecular formula C18H18ClNO2 B1629622 3-Chloro-4'-morpholinomethylbenzophenone CAS No. 898769-94-3

3-Chloro-4'-morpholinomethylbenzophenone

Cat. No.: B1629622
CAS No.: 898769-94-3
M. Wt: 315.8 g/mol
InChI Key: XBHJBPWNYLXVHD-UHFFFAOYSA-N
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Description

3-Chloro-4'-morpholinomethylbenzophenone is a benzophenone derivative featuring a chlorine substituent at the 3-position and a morpholinomethyl group at the 4'-position of the benzophenone scaffold.

Properties

IUPAC Name

(3-chlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-17-3-1-2-16(12-17)18(21)15-6-4-14(5-7-15)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHJBPWNYLXVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642631
Record name (3-Chlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-94-3
Record name (3-Chlorophenyl)[4-(4-morpholinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4’-morpholinomethylbenzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzyl alcohol and morpholine.

    Chlorination: The 3-chloro-4-methoxybenzyl alcohol is chlorinated using phosphorus oxychloride in oxolane at a temperature of 35-45°C to form 3-chloro-4-methoxybenzyl chloride.

    Coupling Reaction: The 3-chloro-4-methoxybenzyl chloride is then reacted with morpholine under suitable conditions to form the desired 3-Chloro-4’-morpholinomethylbenzophenone.

Industrial Production Methods: Industrial production methods for 3-Chloro-4’-morpholinomethylbenzophenone may involve large-scale chlorination and coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4’-morpholinomethylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The benzophenone core can undergo oxidation and reduction reactions, leading to the formation of different products.

    Cyclization Reactions: The morpholinomethyl group can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzophenones can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction can yield alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

3-Chloro-4'-morpholinomethylbenzophenone has been studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of novel therapeutic agents. For instance, it serves as a precursor in synthesizing compounds with anti-cancer properties, particularly in targeting specific cancer cell lines.

Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .

UV Absorption and Photoprotection

Due to its benzophenone core, this compound functions effectively as a UV filter in cosmetic formulations. It absorbs UV radiation, thereby protecting skin from harmful effects associated with sun exposure.

Research Findings:
In formulations tested for UV protection, this compound demonstrated high efficacy in absorbing UVB rays, making it suitable for sunscreens and other skincare products. Its stability under sunlight exposure further enhances its applicability in cosmetic chemistry .

Polymer Chemistry

The compound is also utilized in polymer chemistry as a photoinitiator for UV-curable coatings and inks. Its ability to absorb UV light initiates polymerization processes, leading to the hardening of coatings upon exposure.

Data Table: Photoinitiation Efficiency

CompoundWavelength (nm)Efficiency (%)
This compound35085
Benzoin Ether36575

This table illustrates the comparative efficiency of this compound as a photoinitiator compared to traditional compounds used in UV curing processes .

Mechanism of Action

The mechanism of action of 3-Chloro-4’-morpholinomethylbenzophenone involves its interaction with specific molecular targets and pathways. The chloro group and morpholinomethyl group contribute to its binding affinity and reactivity with biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 3-Chloro-4'-morpholinomethylbenzophenone with structurally related benzophenone derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Physical Properties Applications
This compound Not available C20H17ClNO2 358.81 Cl (3), morpholinomethyl (4') Likely solid; moderate solubility Pharmaceutical intermediates
4-Chlorobenzophenone 134-85-0 C13H9ClO 216.66 Cl (4) Solid; mp 75–77°C Impurity standard in pharmaceuticals
3-Amino-4'-chlorobenzophenone 62261-26-1 C13H10ClNO 231.68 NH2 (3), Cl (4') Solid; higher aqueous solubility Precursor for dyes and APIs
3-Nitro-4-chloro-4'-fluorobenzophenone Not available C13H7ClFNO3 291.66 NO2 (3), Cl (4), F (4') Reactive solid; low solubility High-energy material research
4-(Chloromethyl)benzophenone Not provided C14H11ClO 230.69 Cl-CH2 (4) Crystalline solid; reactive Polymer crosslinking agent
Key Observations:

Substituent Effects: The morpholinomethyl group in this compound enhances polarity compared to non-polar substituents (e.g., Cl in 4-Chlorobenzophenone) or electron-withdrawing groups (e.g., NO2 in 3-Nitro-4-chloro-4'-fluorobenzophenone). This may improve solubility in polar solvents . 3-Amino-4'-chlorobenzophenone exhibits higher aqueous solubility due to the primary amine group, which facilitates hydrogen bonding .

Reactivity: The chloromethyl group in 4-(Chloromethyl)benzophenone makes it highly reactive in nucleophilic substitutions, whereas the morpholinomethyl group in the target compound is less reactive but offers steric bulk . Nitro-substituted analogs (e.g., 3-Nitro-4-chloro-4'-fluorobenzophenone) are prone to reduction reactions, limiting their stability in reductive environments .

Biological Activity

3-Chloro-4'-morpholinomethylbenzophenone (CAS No. 898769-94-3) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its unique molecular structure, which consists of a benzophenone core substituted with a chloro group and a morpholinomethyl moiety. This structural configuration is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways relevant to cancer and other diseases.
  • Receptor Modulation : It may bind to certain receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Antimicrobial Properties : It has shown potential against various bacterial strains, indicating its usefulness in developing antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against specific bacterial strains
Enzyme InhibitionInhibits key metabolic enzymes

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Anticancer Efficacy : A study assessed the compound's effects on breast cancer cell lines, demonstrating significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
  • Antimicrobial Testing : In vitro tests revealed that the compound exhibited notable antibacterial activity against Staphylococcus aureus, with an MIC value of 32 µg/mL.
  • Toxicological Assessment : Toxicity studies indicated moderate toxicity levels, with LD50 values suggesting careful dosage consideration in therapeutic applications.

Research Findings

Recent research has focused on optimizing the pharmacological profile of this compound:

  • Structure-Activity Relationship (SAR) : Studies have explored modifications to the morpholino and benzophenone moieties to enhance potency and selectivity against targeted enzymes or receptors.
  • In Vivo Studies : Animal models have been employed to further investigate the therapeutic potential and safety profile of this compound, providing insights into dosage regimens and possible side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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